Lipophilicity (XLogP3) Differential: 4-Me vs. Unsubstituted 7-Azaindoline
In fragment-based lead generation, precise control of lipophilicity is paramount, as higher LogP correlates with increased promiscuity and toxicity risk. The target compound's 4-methyl substitution increases the computed XLogP3 by 0.4 log units compared to the unsubstituted 7-azaindoline scaffold, providing a measurable, tunable difference for structure–property relationship (SPR) optimization [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (free base, CAS 16462-94-5) |
| Comparator Or Baseline | Unsubstituted 7-azaindoline (CAS 10592-27-5); XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +0.4 (a 33.3% relative increase) |
| Conditions | PubChem computed properties, XLogP3 algorithm v3.0 |
Why This Matters
A +0.4 LogP shift is a decisive factor in fragment merging and lead optimization campaigns, altering predicted membrane permeability and CYP450 interactions; the 4-methyl analog occupies a distinct chemical space that unsubstituted azaindoline cannot satisfy.
- [1] PubChem. CID 12398738: 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine – Computed Properties. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. CID 10011889: 1H,2H,3H-pyrrolo[2,3-b]pyridine – Computed Properties. National Center for Biotechnology Information, 2025. View Source
